2-(Diethylamino)ethyl methacrylate

Catalog No.
S598843
CAS No.
105-16-8
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diethylamino)ethyl methacrylate

CAS Number

105-16-8

Product Name

2-(Diethylamino)ethyl methacrylate

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3

InChI Key

SJIXRGNQPBQWMK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(=C)C

solubility

In water, 21,900 mg/L at 25 °C (est)

Synonyms

2-(diethylamino)ethyl methacrylate, DEAEM cpd, diethylaminoethyl methacrylate, Et2NH-ethyl methacrylate, N,N-diethylaminoethyl methacrylate, N,N-diethylaminoethyl methacrylate acetate, N,N-diethylaminoethyl methacrylate hydrochloride

Canonical SMILES

CCN(CC)CCOC(=O)C(=C)C

The exact mass of the compound 2-(Diethylamino)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 21,900 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14490. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Diethylamino)ethyl methacrylate (DEAEMA, CAS 105-16-8) is a highly versatile, tertiary amine-containing methacrylate monomer utilized primarily for the synthesis of multi-stimuli-responsive 'smart' polymers. In industrial and advanced laboratory procurement, DEAEMA is selected for its ability to yield polymers (PDEAEMA) that exhibit precise, dual-responsive behavior to both pH and temperature. Unlike standard methacrylates, the diethylamino group provides a finely tuned hydrophilic-lipophilic balance, allowing the resulting polymer to transition from a highly hydrophobic state at physiological pH to a water-soluble, hydrophilic state in mildly acidic environments. This distinct phase-transition profile, combined with the monomer's excellent processability in aqueous emulsion polymerizations, makes DEAEMA a critical precursor for targeted drug delivery nanocarriers, switchable adhesives, water treatment flocculants, and CO2-responsive smart coatings [1].

Substituting DEAEMA with closely related in-class analogs—such as 2-(Dimethylamino)ethyl methacrylate (DMAEMA) or 2-(Diisopropylamino)ethyl methacrylate (DPAEMA)—fundamentally alters the thermodynamic stability and trigger-points of the final product, often leading to catastrophic formulation failure. While DMAEMA is highly popular, its resulting polymer (PDMAEMA) remains hydrophilic and fully water-soluble at physiological pH (7.4), meaning it cannot form the stable hydrophobic micelle cores required to protect encapsulated payloads in the bloodstream. Conversely, substituting with the bulkier DPAEMA yields a highly hydrophobic polymer with a much lower pKa (~6.0–6.2), meaning it will not disassemble and release its payload until it reaches deep, highly acidic endosomal compartments, entirely missing the therapeutic window for extracellular tumor targeting (pH 6.5–7.0). For procurement managers and formulators, DEAEMA represents the non-interchangeable 'Goldilocks' monomer: it provides the exact hydrophobicity needed for stability at pH 7.4, combined with the precise basicity required for rapid dissolution in mildly acidic microenvironments [1].

Micellar Core Stability and Hydrophobicity at Physiological pH

A critical differentiator for DEAEMA in biomedical procurement is the phase state of its polymer at physiological pH. At pH 7.4, PDEAEMA undergoes a pronounced soluble-to-insoluble transition, becoming highly hydrophobic and allowing for the self-assembly of stable micellar cores. In direct contrast, the dimethyl analog (PDMAEMA) remains fully hydrophilic and soluble at pH 7.4, failing to form stable cores without complexation [1].

Evidence DimensionPolymer Hydrophobicity and Phase State at pH 7.4
Target Compound DataPDEAEMA is highly hydrophobic and insoluble, forming stable micelle cores
Comparator Or BaselinePDMAEMA remains hydrophilic and fully water-soluble
Quantified DifferenceComplete binary phase difference (insoluble vs. soluble) at physiological pH
ConditionsAqueous solution at pH 7.4, physiological ionic strength

This dictates monomer selection for drug delivery; DEAEMA is mandatory if the formulation requires a self-assembling hydrophobic core that is stable in the bloodstream.

Precise pH-Triggered Dissociation Threshold (pKa)

The apparent pKa of the polymerized monomer dictates the exact environmental trigger for payload release. PDEAEMA exhibits an apparent pKa of ~7.3 to 7.5, which drives rapid micelle disassembly and drug release in mildly acidic environments like the extracellular tumor matrix (pH 6.5–7.0). The diisopropyl analog, PDPAEMA, has a significantly lower pKa of ~6.0 to 6.2, restricting its trigger strictly to deep endosomal compartments and preventing earlier targeted release [1].

Evidence DimensionApparent pKa and pH-Triggered Dissociation Threshold
Target Compound DatapKa ~ 7.3–7.5 (triggers disassembly at pH 6.5–7.0)
Comparator Or BaselinePDPAEMA (Diisopropyl analog) has a pKa ~ 6.0–6.2
Quantified Difference~1.1 to 1.5 pH unit shift in responsiveness
ConditionsPotentiometric titration in aqueous media at 25 °C

Buyers targeting the mildly acidic tumor microenvironment must procure DEAEMA, as DPAEMA will fail to trigger release until the pH drops significantly lower.

Thermo-Responsive Cloud Point (LCST) Tuning

DEAEMA offers superior tunability for dual-stimuli (pH and temperature) responsive materials. At equivalent pH levels, PDEAEMA exhibits a Lower Critical Solution Temperature (LCST) phase separation at temperatures approximately 40 K lower than its dimethyl counterpart, PDMAEMA. This allows formulators to design materials that undergo thermal transitions closer to ambient or physiological temperatures without requiring extreme basic conditions [1].

Evidence DimensionLower Critical Solution Temperature (LCST) / Cloud Point
Target Compound DataExhibits LCST phase separation at ~40 K lower than the dimethyl analog
Comparator Or BaselinePDMAEMA requires significantly higher temperatures (or extreme pH) to reach its cloud point
Quantified Difference~40 K reduction in cloud point temperature at equivalent pH
ConditionsAqueous buffer solutions, matched polymer molecular weights

Enables the manufacturing of thermo-responsive smart materials that actuate at practical, real-world temperatures rather than requiring excessive heating.

Aqueous Processability and Emulsion Polymerization Compatibility

From a manufacturing and scale-up perspective, the DEAEMA monomer strikes an optimal balance between final-polymer hydrophobicity and initial-monomer processability. Unlike bulkier, highly hydrophobic analogs (such as DPAEMA) that often necessitate the use of organic co-solvents, DEAEMA readily disperses and reacts in water. This drastically simplifies aqueous emulsion polymerization workflows for industrial coatings and adhesives [1].

Evidence DimensionMonomer Aqueous Processability
Target Compound DataReadily disperses and reacts in aqueous emulsion systems
Comparator Or BaselineBulkier analogs (e.g., DPAEMA) are strictly hydrophobic and require organic co-solvents
Quantified DifferenceElimination of organic solvent requirements for emulsion polymerization
ConditionsIndustrial aqueous polymerization workflows

Lowers VOC emissions, reduces solvent costs, and simplifies the scale-up of waterborne smart coatings and adhesives.

Tumor-Targeted Drug Delivery Nanocarriers

Because PDEAEMA forms stable hydrophobic cores at pH 7.4 but rapidly protonates and dissolves at pH 6.5–7.0, DEAEMA is the exact monomer of choice for synthesizing block copolymers intended to release chemotherapeutics specifically within the mildly acidic extracellular tumor microenvironment, preventing premature leakage in the bloodstream [1].

Aqueous Smart Coatings and Switchable Adhesives

In industrial formulation, DEAEMA's excellent monomeric water-dispersibility allows it to be easily incorporated into waterborne emulsion polymerizations. The resulting coatings leverage the tertiary amine group to provide strong substrate adhesion, while the pH-responsiveness allows for controlled swelling or easy removal using mildly acidic cleaning solutions [2].

CO2-Responsive Flocculants and Sensors

DEAEMA is highly effective in developing CO2-switchable materials. Because the dissolution of CO2 in water forms carbonic acid (mildly lowering the pH), the PDEAEMA chains protonate and transition from hydrophobic to hydrophilic. This mechanism is utilized in advanced water treatment flocculants and reversible gas sensors where thermal LCST behavior is actively modulated by CO2 exposure [1].

Physical Description

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin.
Liquid

Color/Form

Clear, colorless liquid

XLogP3

1.9

Density

0.92 g/cu cm at 20 °C

LogP

log Kow = 1.95 (est)

Melting Point

-65.5 °C (freezing point)

UNII

N5SI2E7HOU

Related CAS

14314-78-4 (hydrochloride)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: 2-(N,N-Diethylamino)ethyl methacrylate is a clear, colorless liquid. These sorts of chemicals have a strong odor of fish and at high concentrations can also smell like ammonia. 2-(N,N-Diethylamino)ethyl methacrylate is very soluble in water. USE: 2-(N,N-Diethylamino)ethyl methacrylate is used to make other chemical products. EXPOSURE: Workers who produce or use 2-(N,N-diethylamino)ethyl methacrylate may be exposed by breathing in vapors or have direct skin contact. The general populationmay be exposed by handling products containing t-(N,N-diethylamino)ethyl methacrylate. If 2-(N,N-diethylamino)ethyl methacrylate is released to air, it will be broken down by reaction with atmospheric chemicals such as ozone. If released to water or soil, it is not expected to bind to soil particles or suspended particles. 2-(N,N-Diethylamino)ethyl methacrylate is not expected to move into air from wet soils or water surfaces. 2-(N,N-Diethylamino)ethyl methacrylate is expected to be broken down by microorganisms and is not expected to build up in tissues of fish. RISK: The potential for 2-(N,N-diethylamino)ethyl methacrylate to produce toxic effects in humans has not been studied. 2-(N,N-diethylamino)ethyl methacrylate is a strong skin and eye irritant in laboratory animals. Seizures and altered brain activity were observed in laboratory animals exposed to a single high oral dose. Kidney damage was observed in male rats given moderate-to-high oral doses over time, but the way the damage occurred is not relevant to people. No adverse effects were observed in female rats given moderate-to-high oral doses over time. Infertility and abortion were not observed in laboratory animals given moderate-to-high oral doses prior to mating and during pregnancy. Birth defects were not observed in offspring. The potential for 2-(N,N-diethylamino)ethyl methacrylate to cause cancer has not been examined in laboratory animals. The potential for 2-(N,N-diethylamino)ethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

105-16-8
25119-82-8

Wikipedia

Diethylaminoethyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF DIETHYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

Construction
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: ACTIVE
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive.
To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light. /Methacrylates/
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temperatures must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabiliser(s): Mequinol (*** ppm)

Dates

Last modified: 08-15-2023

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